Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 2 and a methyl ester group at position 6. The chlorine substituent enhances electrophilic reactivity, making it a versatile intermediate for further functionalization, while the ester group offers synthetic flexibility for hydrolysis or transesterification reactions .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3 |
InChI Key |
AYZFURCPKPIGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-chloroimidazo[1,2-a]pyridine Core
The 2-chloroimidazo[1,2-a]pyridine scaffold is commonly prepared through a two-step process involving:
Step 1: Reaction of 2-aminopyridine derivatives with chloroacetic acid under reflux in ethanol, catalyzed by triethylamine, yielding 2-(2-iminopyridinyl) acetic acid intermediates.
Step 2: Intramolecular cyclization of these intermediates using phosphoryl trichloride (POCl3) in toluene to afford 2-chloroimidazo[1,2-a]pyridine with yields around 80%.
This method is supported by the work of Maxwell et al. and Zhu et al., demonstrating efficient formation of the 2-chloro substituent on the imidazo[1,2-a]pyridine ring.
Vilsmeier-Haack Formylation and Further Functionalization
The Vilsmeier-Haack reaction is employed to formylate imidazo[1,2-a]pyridine derivatives at specific positions, which can be further converted to chlorinated derivatives. For example:
Phosphoryl oxychloride (POCl3) is added to a DMF solution at low temperature, followed by the addition of 2-chloroimidazo[1,2-a]pyridine.
The reaction proceeds at room temperature, resulting in 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives with yields up to 85%.
This method highlights the use of POCl3 for chlorination and formylation, critical for introducing the chloro substituent at position 2 while maintaining other functional groups.
Representative Synthetic Route Summary
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminopyridine + chloroacetic acid, EtOH, Et3N, reflux | 2-(2-iminopyridinyl) acetic acid | - | Intermediate for cyclization |
| 2 | Cyclization with POCl3 in toluene | 2-chloroimidazo[1,2-a]pyridine | ~80 | Intramolecular cyclization step |
| 3 | Esterification or methyl ester starting material | Methyl imidazo[1,2-a]pyridine-7-carboxylate | - | Precursor for chlorination or hydrolysis |
| 4 | Chlorination/formylation with POCl3 in DMF | This compound | 71-85 | Vilsmeier-Haack reaction conditions; purified by chromatography |
| 5 | Hydrolysis with HCl, water at 50 °C for 64 h | Imidazo[1,2-a]pyridine-7-carboxylic acid | ~100 | Optional step for acid derivative preparation |
Detailed Research Findings and Analytical Data
Yield and Purity: The hydrolysis of methyl ester to carboxylic acid under acidic aqueous conditions proceeds with near-quantitative yield (99.9%) and high purity, confirmed by LRMS (m/z 163 [M+1]+) and ^1H NMR signals consistent with aromatic protons.
NMR Characterization: The ^1H NMR spectra of 2-chloroimidazo[1,2-a]pyridine derivatives show characteristic singlets and doublets corresponding to aromatic protons and aldehyde groups, confirming substitution patterns.
Chromatographic Purification: Silica gel chromatography using hexane/ethyl acetate mixtures (ratios between 70/30 to 80/20) effectively purifies the chlorinated imidazo[1,2-a]pyridine derivatives.
Reaction Conditions: The use of POCl3 is critical for chlorination and formylation steps, with temperature control (0 °C to room temperature) and reaction times (2 to 5 hours) optimized for maximum yield and minimal side reactions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Key Reagents |
|---|---|---|---|---|
| Two-step cyclization (chloroacetic acid + POCl3) | Straightforward, good yield, scalable | Requires handling of POCl3, corrosive | ~80 | Chloroacetic acid, POCl3 |
| Vilsmeier-Haack formylation + chlorination | Enables selective functionalization | Sensitive to reaction conditions | 71-85 | POCl3, DMF |
| Acid hydrolysis of methyl ester | High yield, simple conditions | Long reaction time (64 h) | ~100 | HCl, water |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines with different functional groups at the 2-position.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are being investigated for their activity against various diseases, including tuberculosis (TB) and other infectious diseases . The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In the context of its biological activity, the compound may inhibit certain enzymes or receptors, leading to the disruption of essential biological pathways . For example, in the case of its anti-tuberculosis activity, the compound may target enzymes involved in the synthesis of the bacterial cell wall, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The position and type of halogen substituents significantly influence the compound’s physical, chemical, and biological properties. Key analogues include:
Key Observations :
- Halogen Type : Bromo derivatives (e.g., 2-bromo, 3-bromo) exhibit higher molecular weights (~255 g/mol) compared to the chloro analogue (~210 g/mol), impacting solubility and reactivity. Bromine’s larger atomic radius may enhance steric hindrance but improve leaving-group ability in cross-coupling reactions .
- Substituent Position: Chlorine at position 2 (target compound) vs. bromine at positions 3 or 6 alters electronic effects.
Ester Group Variations
The choice of ester (methyl vs. ethyl) modulates lipophilicity and metabolic stability:
Ethyl esters generally exhibit increased steric bulk and slower enzymatic degradation compared to methyl esters, which may be advantageous in prodrug design .
Biological Activity
Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : Approximately 210.62 g/mol
- Functional Groups : Contains a chlorine atom at the second position of the imidazole ring and a carboxylate group at the seventh position, along with a methyl ester functionality.
Biological Activities
The compound belongs to the imidazo[1,2-a]pyridine family, which is known for a wide range of biological activities. The following table summarizes some notable activities associated with various derivatives of imidazo[1,2-a]pyridine:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | No chlorine substituent | Antimicrobial and anti-inflammatory properties |
| Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate | Chlorine at position three | Potential anticancer activity |
| Methyl 4-chloroimidazo[1,2-a]pyridine-7-carboxylate | Chlorine at position four | Antiviral properties |
| Methyl 5-bromoimidazo[1,2-a]pyridine-7-carboxylate | Bromine substituent instead of chlorine | Antiparasitic activity |
This compound's unique chlorine placement may influence its biological interactions significantly compared to these similar compounds .
Antimicrobial Activity
Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of tuberculosis (MDR-TB) and other pathogens. A study reported that certain analogs demonstrated minimum inhibitory concentrations (MIC) as low as 0.045 μM against Mycobacterium tuberculosis .
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential activity in this area. Preliminary docking studies indicate that this compound may inhibit specific enzymes involved in cancer metabolism . Further investigations are required to elucidate its mechanism of action.
Case Studies
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on Anticandidosic Activities : A synthesis study highlighted the anticandidosic potential of related compounds, suggesting that modifications to the imidazopyridine scaffold could enhance antifungal activity .
- Structure-Activity Relationship (SAR) Analysis : A comprehensive review analyzed various imidazo[1,2-a]pyridine derivatives and their pharmacological activities. It emphasized the importance of specific substituents in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving Ugi-type multicomponent reactions. For example, methyl 2-aminoisonicotinate reacts with aldehydes (e.g., nicotinaldehyde) and isocyanides under controlled conditions to form imidazo[1,2-a]pyridine scaffolds. Boc-protected intermediates are common, with deprotection steps using trifluoroacetic acid (TFA) .
- Characterization : Intermediates and final products are validated using NMR, NMR, and UPLC/MS. For instance, NMR (400 MHz, CDCl) shows characteristic peaks for aromatic protons (δ 7.2–9.1 ppm) and ester methyl groups (δ 3.9–4.3 ppm) .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEXII CCD diffractometer. Data collection parameters include MoKα radiation (λ = 0.71073 Å), φ/ω scans, and multi-scan absorption correction (SADABS). Structure refinement uses SHELXL (via SHELX suite), with R-factors < 0.05 for high-resolution data .
- Key Parameters : Monoclinic space group (e.g., C2/c), cell dimensions (a = 23.22 Å, b = 14.95 Å, c = 12.92 Å, β = 107.7°), and Z = 8. Hydrogen atoms are constrained using riding models .
Q. What analytical techniques are critical for confirming structural purity and functional group integrity?
- Techniques :
- Chromatography : Reverse-phase UPLC/MS (Phenomenex C18 column, 0.1% TFA in HO/MeOH gradient) confirms molecular ions (e.g., m/z 416.5 [M+H]) and purity (>95%) .
- Spectroscopy : IR identifies carbonyl (C=O, ~1650 cm) and aromatic C-Cl (~750 cm) stretches. NMR resolves ester carbonyls (~165 ppm) and heterocyclic carbons (~120–150 ppm) .
Advanced Research Questions
Q. How can reaction mechanisms for imidazo[1,2-a]pyridine synthesis be elucidated, particularly regarding regioselectivity?
- Approach : Computational studies (DFT) model transition states to predict regioselectivity in cyclization steps. Experimental validation involves synthesizing isotopically labeled analogs (e.g., -labeled intermediates) and tracking reaction pathways via LC-MS/MS .
- Case Study : In Ugi reactions, the isocyanide’s electronic properties dictate attack sites on the aldehyde, influencing imidazo[1,2-a]pyridine ring closure .
Q. What strategies optimize synthetic yield and scalability while minimizing byproducts?
- Process Chemistry :
- Catalysis : Use Pd/C or CuI to accelerate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
- In-line Monitoring : Shimadzu LCMS tracks reaction progress (Phenomenex C18 column, HO/MeOH + 0.1% TFA), enabling real-time adjustments to stoichiometry .
Q. How do structural modifications (e.g., substituent variations) affect biological activity in imidazo[1,2-a]pyridine derivatives?
- SAR Studies :
- Chloro Substitution : The 2-chloro group enhances electrophilicity, improving binding to target enzymes (e.g., urokinase plasminogen activator inhibitors) .
- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while hydrolysis to carboxylic acids enhances solubility for in vitro assays .
Q. How should contradictory crystallographic data (e.g., bond length discrepancies) be resolved?
- Troubleshooting :
- Data Quality : Ensure high-resolution data (θ > 25°) and low R (< 0.05). Re-refine using SHELXL with TWIN/BASF commands for twinned crystals .
- Validation Tools : Check CIF files with PLATON/ADDSYM to detect missed symmetry or disorder .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
